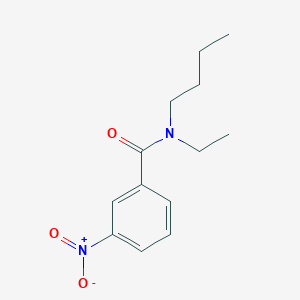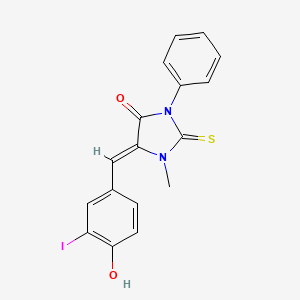![molecular formula C23H28N4O4S B4606924 ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-{[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4606924.png)
ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-{[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Übersicht
Beschreibung
ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-{[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound belonging to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a phenyl group, and a propoxy-pyrimidinyl moiety
Vorbereitungsmethoden
The synthesis of ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-{[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by further modifications to introduce the propoxy-pyrimidinyl moiety and other functional groups.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Advanced techniques like continuous flow synthesis and microwave-assisted synthesis can also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-{[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace existing substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids, bases), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-{[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its use in treating diseases such as cancer and neurodegenerative disorders.
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-{[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Vergleich Mit ähnlichen Verbindungen
ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-{[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can be compared with other pyrimidine derivatives, such as:
- ETHYL 6-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
- ETHYL 4-(4-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
- ETHYL 6-(CHLOROMETHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique propoxy-pyrimidinyl moiety in this compound distinguishes it from other derivatives, potentially offering distinct advantages in specific applications.
Eigenschaften
IUPAC Name |
ethyl 3-ethyl-2-oxo-6-phenyl-4-[(4-propoxypyrimidin-2-yl)sulfanylmethyl]-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4S/c1-4-14-31-18-12-13-24-22(25-18)32-15-17-19(21(28)30-6-3)20(16-10-8-7-9-11-16)26-23(29)27(17)5-2/h7-13,20H,4-6,14-15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLURMRMUWICGBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC=C1)SCC2=C(C(NC(=O)N2CC)C3=CC=CC=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-chlorophenoxy)ethyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B4606841.png)
![N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B4606849.png)
![ethyl 9-methyl-2-(4-nitro-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4606855.png)

![2-(4-allyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4606870.png)
![1-(4-methoxyphenyl)-5-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4606876.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4606884.png)
![2-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4606889.png)
![2-[(benzylthio)acetyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4606891.png)

![(2Z)-2-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4606941.png)
![N-cyclohexyl-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B4606949.png)
![N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)-3-(propan-2-yloxy)benzamide](/img/structure/B4606962.png)
![N-(3-morpholin-4-ylpropyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4606963.png)
